molecular formula C8H16ClNO2S B14431700 beta-Alanine, N-(chlorothio)-N-(1-methylethyl)-, ethyl ester CAS No. 83129-89-9

beta-Alanine, N-(chlorothio)-N-(1-methylethyl)-, ethyl ester

Cat. No.: B14431700
CAS No.: 83129-89-9
M. Wt: 225.74 g/mol
InChI Key: QQFIULJNMVXXQZ-UHFFFAOYSA-N
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Description

Beta-Alanine, N-(chlorothio)-N-(1-methylethyl)-, ethyl ester: is a synthetic organic compound It is characterized by the presence of a beta-alanine backbone, a chlorothio group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Alanine, N-(chlorothio)-N-(1-methylethyl)-, ethyl ester typically involves the following steps:

    Starting Materials: Beta-alanine, isopropylamine, and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

    Procedure: Beta-alanine is first reacted with isopropylamine to form the N-(1-methylethyl) derivative. This intermediate is then treated with ethyl chloroformate in the presence of a base (such as triethylamine) to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the chlorothio group.

    Reduction: Reduction reactions could target the ester group, converting it to an alcohol.

    Substitution: The chlorothio group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Beta-Alanine, N-(chlorothio)-N-(1-methylethyl)-, ethyl ester: may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a substrate in biochemical assays.

    Medicine: Investigating its potential as a drug candidate or a prodrug.

    Industry: Possible use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the chlorothio group could allow for unique interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Beta-Alanine, N-(methylthio)-, ethyl ester
  • Beta-Alanine, N-(chlorothio)-N-(methyl)-, ethyl ester

Comparison

  • Uniqueness : The presence of the N-(1-methylethyl) group in beta-Alanine, N-(chlorothio)-N-(1-methylethyl)-, ethyl ester may confer different steric and electronic properties compared to similar compounds.
  • Reactivity : Differences in reactivity due to the specific substituents on the nitrogen atom.

Properties

CAS No.

83129-89-9

Molecular Formula

C8H16ClNO2S

Molecular Weight

225.74 g/mol

IUPAC Name

ethyl 3-[chlorosulfanyl(propan-2-yl)amino]propanoate

InChI

InChI=1S/C8H16ClNO2S/c1-4-12-8(11)5-6-10(13-9)7(2)3/h7H,4-6H2,1-3H3

InChI Key

QQFIULJNMVXXQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C(C)C)SCl

Origin of Product

United States

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